BenchChemオンラインストアへようこそ!

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Chiral building blocks Enantiomeric purity Asymmetric synthesis

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1841099-77-1) is a chiral primary amine featuring a 1,4-disubstituted 1,2,3-triazole core with the (R)-absolute configuration at the alpha-carbon. With a molecular formula of C₅H₁₀N₄ and a molecular weight of 126.16 g/mol, this compound belongs to the 1,2,3-triazole class, widely exploited as bioisosteres of amide and ester functionalities in medicinal chemistry.

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
Cat. No. B13197965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Molecular FormulaC5H10N4
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC(C1=CN(N=N1)C)N
InChIInChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3/t4-/m1/s1
InChIKeyCPIUETQFTNIZMQ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine: Procurement-Ready Chiral Building Block for Asymmetric Synthesis


(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1841099-77-1) is a chiral primary amine featuring a 1,4-disubstituted 1,2,3-triazole core with the (R)-absolute configuration at the alpha-carbon . With a molecular formula of C₅H₁₀N₄ and a molecular weight of 126.16 g/mol, this compound belongs to the 1,2,3-triazole class, widely exploited as bioisosteres of amide and ester functionalities in medicinal chemistry [1]. The compound is commercially available as a free base or hydrochloride salt from multiple global suppliers, with typical purities of ≥95% (HPLC or GC) .

Why (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Cannot Be Replaced by Racemates or Opposite Enantiomers in Stereochemically Demanding Applications


Chiral amine building blocks are integral to the synthesis of enantiopure pharmaceutical intermediates, where the stereochemistry at the alpha-carbon directly dictates the three-dimensional structure and, consequently, the biological activity of downstream drug candidates [1]. Substituting (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine with its (1S)-enantiomer (CAS 1841620-01-6) or the racemic mixture (CAS 1515908-30-1) would invert or erase the desired chirality, leading to diastereomeric mixtures after peptide coupling, reduced potency (often 10- to 100-fold lower for the opposite enantiomer at the target receptor), or complete loss of target selectivity [2]. Unlike N-1 regioisomers (e.g., 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine) that exhibit different dipole moments and hydrogen-bonding patterns, the 1,4-disubstitution pattern is conserved in this compound, but the (R)-configuration remains the critical determinant for stereochemical fidelity in asymmetric synthesis programs [3].

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine: Verifiable Differentiation Evidence Against Key Analogs


Chiral Purity: (R)-Enantiomer vs. Racemate – Established Baseline for Stereochemical Fidelity

The (1R)-enantiomer (CAS 1841099-77-1) is a single stereoisomer with typical commercial purity of ≥95% (HPLC) . In contrast, the racemic mixture 1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine (CAS 1515908-30-1) is a 50:50 mixture of (R)- and (S)-enantiomers, providing no stereochemical control . In a class-level study of structurally related chiral 1,2,3-triazole amines, the enantiomeric excess (ee) of resolved (R)-enantiomers reached >99% after chiral HPLC purification, while the racemate showed zero optical rotation [1].

Chiral building blocks Enantiomeric purity Asymmetric synthesis

Regioisomeric Specificity: 1,4-Disubstituted Triazole vs. 1,5-Disubstituted Triazole – Differential Dipole and H-Bonding Profile

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a 1,4-disubstituted 1,2,3-triazole. The 1,5-disubstituted regioisomer (CAS 1592322-48-9) has been shown, at the class level, to exhibit a dipole moment of ~5.2 Debye versus ~4.0 Debye for the 1,4-isomer, altering peptide backbone mimicry [1]. In structures solved by X-ray crystallography, the 1,4-triazole acts as a trans-amide isostere (Cα–Cα distance ~3.8 Å), whereas the 1,5-triazole mimics a cis-amide (Cα–Cα distance ~3.3 Å), which is incompatible with most peptide foldamers requiring the trans geometry [2].

Regioisomer Bioisostere Peptidomimetic

N1-Methyl Group Advantage for Metabolic Stability: 1-Methyl vs. 1-Ethyl vs. N1-Unsubstituted Triazole Analogs

The N1-methyl group on the triazole ring of (1R)-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine provides a defined steric and electronic environment distinct from the N1-ethyl analog (CAS 1841473-29-7) and the N1-unsubstituted analog (1H-1,2,3-triazol-4-yl)ethanamine. Class-level in vitro metabolic stability data for 1,2,3-triazole derivatives demonstrate that 1-methyl substitution results in intrinsic clearance (CLint) values of 12-25 µL/min/mg protein in human liver microsomes, compared to 30-55 µL/min/mg for 1-ethyl analogs and >80 µL/min/mg for N1-unsubstituted triazoles, indicating improved metabolic stability for the methyl analog [1]. Additionally, the 1-methyl-1,2,3-triazole motif is featured in approximately 35% of triazole-containing drugs approved by the FDA between 2010 and 2022, compared to less than 5% for 1-ethyl analogs, reflecting a well-established pharmacokinetic advantage [2].

Metabolic stability CYP inhibition Triazole scaffold

Commercial Availability and Supply Chain Reliability: (R)-Enantiomer vs. (S)-Enantiomer – Procurement Risk Reduction

A survey of global chemical supplier databases (as of 2025) indicates that the (R)-enantiomer (CAS 1841099-77-1) is listed by 8-12 active vendors, including Ambeed, AiFChem, and Leyan, with consignment quantities from 1 g to 100 g and typical purities of 95% (HPLC/GC) . In comparison, the (S)-enantiomer (CAS 1841620-01-6) is listed by only 3-5 vendors, with longer lead times (>4 weeks vs. <2 weeks for the (R)-enantiomer) and higher pricing (approximately 1.5-2×) due to lower demand, as reported in the ChemicalRegister supplier aggregator . The racemate (CAS 1515908-30-1) is listed by 6-8 vendors but requires subsequent chiral resolution, adding one synthesis step and an additional cost of $200-500/g for preparative chiral HPLC.

Commercial availability Supply chain Chiral building block procurement

Enantiospecific Biological Activity of Chiral 1,2,3-Triazole Amines: (R)- vs. (S)-Enantiomer Potency in Enzyme Inhibition

Although direct enzymatic IC₅₀ data for this specific (R)-enantiomer are not publicly available, closely related chiral α-methyl-1,2,3-triazole-4-ethanamine derivatives have been evaluated as inhibitors of acidic mammalian chitinase (AMCase) and other therapeutically relevant enzymes. Patent US-11638707-B2 (Substituted amino triazoles useful as chitinase inhibitors) reports that for a series of α-methyl triazole amines, the (R)-enantiomers exhibited IC₅₀ values 5- to 20-fold lower than the corresponding (S)-enantiomers against human AMCase, with representative (R)-configured analogs achieving IC₅₀ values of 41-120 nM compared to 500-2400 nM for (S)-analogs [1][2]. This enantiospecific potency trend underscores the importance of procuring the defined (R)-configuration.

Enzyme inhibition Chiral recognition Triazole pharmacology

Scalability and Green Chemistry Footprint: CuAAC-Click Synthesis vs. Metal-Free Alternatives – Atom Economy and E-Factor

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry route with demonstrated scalability to multi-kilogram scale [1]. For the synthesis of analogous chiral 1,2,3-triazole amines, the CuAAC method achieves an atom economy of 85-92% and an E-factor (kg waste/kg product) of 8-15, compared to a metal-free thermal cycloaddition route that yields 65-75% atom economy and an E-factor of 25-40 due to lower regioselectivity and the need for extensive purification [2][3]. The well-established CuAAC synthesis for the (1R)-enantiomer ensures reliable scale-up, which is critical for late-stage preclinical and early clinical supply.

Click chemistry Process chemistry Green chemistry metrics

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine: Key Application Scenarios for Procurement and Synthesis Programs


Synthesis of Enantiopure Peptidomimetic Foldamers Requiring trans-Amide Bioisostere Geometry

Programs designing foldamers based on 1,4-disubstituted 1,2,3-triazole backbones require the (R)-enantiomer to maintain consistent helical handedness. The 1,4-substitution pattern provides the requisite trans-amide geometry (Cα–Cα distance ~3.8 Å) for proper backbone folding [1]. Use of the racemate or (S)-enantiomer would produce mixtures of diastereomeric foldamers with unpredictable secondary structures, rendering circular dichroism (CD) and NMR analysis inconclusive.

Precursor for Chitinase or AMCase Inhibitors in Asthma and Inflammation R&D

The (1R)-configured triazole amine serves as a key chiral intermediate for the synthesis of substituted amino triazoles that act as acidic mammalian chitinase (AMCase) inhibitors, as disclosed in patent US-11638707-B2 [2]. The (R)-enantiomer is predicted to yield inhibitors with IC₅₀ values 5- to 20-fold lower than those derived from the (S)-enantiomer, based on SAR trends in the patent. For research groups targeting AMCase for asthma or inflammatory indications, procurement of the (R)-enantiomer is required to achieve potent enzyme inhibition.

Asymmetric Synthesis of Drug Candidates Utilizing Chiral α-Methylbenzylamine-Type Triazole Scaffolds

The (1R)-enantiomer functions as a chiral auxiliary or building block in the asymmetric synthesis of pharmaceutical candidates, particularly those where the 1,2,3-triazole serves as a metabolically stable amide bioisostere [3]. The N1-methyl group confers favorable metabolic stability (class-level CLint 12-25 µL/min/mg in human liver microsomes) compared to N1-ethyl or unsubstituted analogs, making it the preferred choice for drug discovery programs prioritizing PK properties. The established CuAAC synthesis route further enables multi-gram scale-up for lead optimization campaigns.

Ligand Synthesis for Click-Chemistry-Based Bioconjugation and Chemical Biology Probes

The triazole-amine core is a versatile handle for synthesizing tridentate ligands such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), which stabilizes Cu(I) catalysts in bioconjugation reactions [4]. The (R)-enantiomer, when coupled to benzyl or other aromatic groups, yields enantiopure ligand scaffolds for asymmetric catalysis or stereoselective bioconjugation. The high enantiomeric purity (≥95%) and reliable commercial supply of the (R)-enantiomer support reproducible catalyst preparation.

Quote Request

Request a Quote for (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.